Fmoc-phe(3-I)-OH
Overview
Description
Fmoc-phe(3-I)-OH: is a derivative of L-phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an iodine atom at the 3-position of the phenyl ring. It is commonly used in peptide synthesis and research due to its unique chemical properties .
Mechanism of Action
Target of Action
Fmoc-phe(3-I)-OH, also known as Fmoc-3-iodo-L-phenylalanine or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-iodophenyl)propanoic acid, is a peptide-based compound . The primary targets of this compound are likely to be cellular structures or enzymes that interact with peptides.
Mode of Action
It is known that peptide-based compounds can interact with their targets through various supramolecular interactions . These interactions can lead to changes in the target, such as alterations in its structure or function .
Biochemical Pathways
Peptide-based compounds like this compound can affect various biochemical pathways due to their ability to interact with a wide range of cellular targets .
Pharmacokinetics
The pharmacokinetic properties of peptide-based compounds can be influenced by factors such as their size, charge, hydrophilicity/hydrophobicity, and the presence of functional groups .
Result of Action
The effects of peptide-based compounds can range from changes in cellular function to alterations in cell morphology, depending on their targets and the nature of their interactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the self-assembly process of peptide-based compounds . Additionally, the concentration of the compound can also influence its self-assembly and subsequent interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-phe(3-I)-OH typically involves the iodination of Fmoc-L-phenylalanine The process begins with the protection of the amino group of L-phenylalanine using the Fmoc groupCommon reagents used in this process include iodine and a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Fmoc-phe(3-I)-OH undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering the oxidation state of the iodine atom.
Coupling Reactions: It can participate in coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives, while coupling reactions result in the formation of peptides .
Scientific Research Applications
Chemistry: Fmoc-phe(3-I)-OH is widely used in peptide synthesis as a building block.
Biology: In biological research, the compound is used to study protein interactions and functions. The iodine atom can serve as a radiolabel, enabling the tracking and imaging of peptides in biological systems .
Medicine: Its ability to be incorporated into peptides makes it a valuable tool for designing peptide-based therapeutics .
Industry: In the industrial sector, this compound is used in the production of specialized peptides and proteins for various applications, including biotechnology and pharmaceuticals .
Comparison with Similar Compounds
Fmoc-L-phenylalanine: Lacks the iodine atom, making it less versatile for certain applications.
Fmoc-4-iodo-L-phenylalanine: Iodine is at the 4-position, which can affect its reactivity and interactions.
Fmoc-3-fluoro-L-phenylalanine: Contains a fluorine atom instead of iodine, resulting in different chemical properties .
Uniqueness: Fmoc-phe(3-I)-OH is unique due to the presence of the iodine atom at the 3-position, which provides distinct reactivity and interaction capabilities. This makes it particularly useful for applications requiring specific labeling or functionalization .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKOJXLIQFVOGC-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673991 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-iodo-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210282-31-8 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-iodo-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-3-iodo-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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